molecular formula C18H16N6O B2596948 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2380176-57-6

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B2596948
CAS No.: 2380176-57-6
M. Wt: 332.367
InChI Key: CEGKICWKMHVTOT-UHFFFAOYSA-N
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Description

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound featuring a pyridazine ring fused with a furan ring, a piperazine moiety, and a pyridine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and nitrile group provide additional sites for chemical modification, enhancing its versatility in drug development.

Properties

IUPAC Name

6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c19-13-14-3-1-5-17(20-14)23-8-10-24(11-9-23)18-7-6-15(21-22-18)16-4-2-12-25-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGKICWKMHVTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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